molecular formula C16H16N4O2S2 B10885251 N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10885251
M. Wt: 360.5 g/mol
InChI Key: ZFUQJVAHOACEML-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a benzothiazole ring and a pyrimidine ring. Compounds containing these rings are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Pyrimidine Ring: This involves the condensation of a β-diketone with a guanidine derivative.

    Coupling Reaction: The benzothiazole and pyrimidine rings are then coupled through a thioether linkage, often using a thiolating agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or at the amide linkage.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted aromatic compounds, and various amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with benzothiazole and pyrimidine rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including its potential to interact with specific biological targets such as enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their antimicrobial and anticancer activities.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil, a well-known anticancer drug.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the combination of benzothiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these rings.

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N4O2S2/c1-2-5-10-8-13(21)19-15(17-10)23-9-14(22)20-16-18-11-6-3-4-7-12(11)24-16/h3-4,6-8H,2,5,9H2,1H3,(H,17,19,21)(H,18,20,22)

InChI Key

ZFUQJVAHOACEML-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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